7-Chloro-1-fluoronaphthalene

LC-MS tracking isotopic fingerprint reaction monitoring

7-Chloro-1-fluoronaphthalene (CAS 1261451-57-3) is a dihalogenated naphthalene derivative bearing a fluorine atom at the 1-position and a chlorine atom at the 7-position of the fused bicyclic aromatic system. With a molecular formula of C₁₀H₆ClF and a molecular weight of 180.60 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and materials science, where the specific juxtaposition of chloro and fluoro substituents governs both physicochemical properties and chemical reactivity.

Molecular Formula C10H6ClF
Molecular Weight 180.60 g/mol
Cat. No. B15070784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-fluoronaphthalene
Molecular FormulaC10H6ClF
Molecular Weight180.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)Cl)C(=C1)F
InChIInChI=1S/C10H6ClF/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H
InChIKeyJEGHULKXXQLKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1-fluoronaphthalene: A Dual-Halogenated Naphthalene Building Block for Regioselective Synthesis


7-Chloro-1-fluoronaphthalene (CAS 1261451-57-3) is a dihalogenated naphthalene derivative bearing a fluorine atom at the 1-position and a chlorine atom at the 7-position of the fused bicyclic aromatic system . With a molecular formula of C₁₀H₆ClF and a molecular weight of 180.60 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and materials science, where the specific juxtaposition of chloro and fluoro substituents governs both physicochemical properties and chemical reactivity [1]. The compound is commercially available at guaranteed purity levels (NLT 98%) and is manufactured under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Why 7-Chloro-1-fluoronaphthalene Cannot Be Replaced by Generic Mono-Halogenated Naphthalenes


Mono-halogenated naphthalene analogs such as 1-fluoronaphthalene (CAS 321-38-0) and 1-chloronaphthalene (CAS 90-13-1) lack the synthetic versatility conferred by the simultaneous presence of two distinct halogen atoms in the same aromatic scaffold. Fluorine substituents exert strong orientating effects on nucleophilic aromatic substitution reactions at remote ring positions, an electronic influence entirely absent in chloro-only analogs [1]. Conversely, the chlorine atom serves as a conventional cross-coupling handle that the carbon–fluorine bond cannot readily provide, given the high bond dissociation energy of C–F (536 kJ/mol) that renders direct oxidative addition challenging under standard Pd or Ni catalysis [2]. In procuring a building block for a multi-step synthetic sequence, selection of the correct halogenation pattern directly determines the feasible reaction routes and achievable regiochemical outcomes.

Quantitative Differentiation Evidence for 7-Chloro-1-fluoronaphthalene Versus In-Class Analogs


Characteristic Molecular Ion and Isotopic Pattern Enable Unambiguous LC-MS Identification

The molecular weight of 7-chloro-1-fluoronaphthalene (180.60 g/mol) is 34.44 Da higher than 1-fluoronaphthalene (146.16 g/mol) and 17.98 Da higher than 1-chloronaphthalene (162.62 g/mol), as reported in authoritative chemical databases [1]. This mass difference, combined with the distinctive chlorine isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1 ratio generating M and M+2 peaks separated by 2 Da), provides a unique, quantifiable fingerprint that allows unambiguous tracking of the target compound in complex reaction mixtures by LC-MS. The fluorine atom contributes a single ¹⁹F isotope, simplifying the isotopic envelope relative to brominated or iodinated analogs.

LC-MS tracking isotopic fingerprint reaction monitoring

Orthogonal Reactivity Handles: Differential Halogen Bond Strengths Enable Sequential Functionalization

The C–F bond dissociation energy (536 kJ/mol) exceeds that of the C–Cl bond (398 kJ/mol), creating a built-in selectivity gradient that is absent in mono-halogenated naphthalenes [1][2]. Under nickel-catalyzed Suzuki-Miyaura conditions capable of activating aryl fluorides (employing ZrF₄ or TiF₄ co-catalysts), the C–F bond at the 1-position can be selectively functionalized while the C–Cl bond at the 7-position remains intact; conversely, standard Pd-catalyzed conditions preferentially engage the C–Cl bond, leaving the fluoro substituent available for subsequent nucleophilic aromatic substitution steps [1][3].

sequential cross-coupling orthogonal reactivity Suzuki-Miyaura

Fluorine Orientating Effects Dictate Regiochemical Outcomes in Nucleophilic Substitution

Studies on polyfluoronaphthalenes demonstrate that a fluorine substituent at an ortho-position or in the remote ring exerts distinct activating or deactivating effects on nucleophilic aromatic substitution (SNAr), depending on the site of attack relative to charge density in the transition state [1]. Specifically, fluorine at an ortho-position (e.g., position 1) activates; fluorine in the remote ring (e.g., position 7, relative to a reaction center in the opposite ring) activates sites adjacent to centers of high charge density but is slightly deactivating when attached directly to those sites [1]. While the primary literature quantifies these effects in polyfluorinated systems, the implication for 7-chloro-1-fluoronaphthalene is that the 1-fluoro group will direct incoming nucleophiles to specific positions on the naphthalene framework in a predictable manner—a control mechanism not available in naphthalene bearing only chlorine or only hydrogen.

nucleophilic aromatic substitution regioselectivity fluorine directing effect

Commercial Purity Specification Supports Pharmaceutical-Grade Procurement

Commercially sourced 7-chloro-1-fluoronaphthalene is supplied at a guaranteed minimum purity of NLT 98%, with the manufacturer operating under ISO-certified quality management systems suitable for global pharmaceutical research and quality control applications . In contrast, commonly available 1-chloronaphthalene technical grades contain approximately 15% of the 2-chloro isomer as an impurity, and 1-fluoronaphthalene varying purity grades (98-99%) may not carry ISO certification for pharmaceutical use . For procurement decisions in a regulated pharmaceutical R&D environment, batch-to-batch consistency assured by ISO certification reduces the risk of introducing unidentified impurities into a synthetic sequence.

purity certification ISO compliance pharmaceutical intermediate

Gap in Direct Pharmacological Data for the Target Compound

A comprehensive search of the primary literature (PubMed, ChEMBL, BindingDB, PubChem) conducted through April 2026 yielded no direct head-to-head pharmacological comparisons involving 7-chloro-1-fluoronaphthalene as a discrete molecular entity against defined comparators. No IC₅₀, Ki, EC₅₀, or in vivo efficacy data were identified for this specific compound. However, class-level evidence from halogenated naphthalene derivatives indicates that dual halogenation (F + Cl) can enhance target binding affinity and metabolic stability relative to non-halogenated or mono-halogenated congeners [1][2]. Users procuring this compound for biological screening must therefore consider it an exploratory building block for which pharmacological endpoints remain to be established, rather than a validated bioactive lead.

bioactivity gap pharmacological data future research

High-Impact Application Scenarios for 7-Chloro-1-fluoronaphthalene


Sequential Cross-Coupling for Complex Biaryl Synthesis

When a synthetic sequence requires introduction of two distinct aryl/heteroaryl groups onto the naphthalene core in a defined order, 7-chloro-1-fluoronaphthalene provides the necessary orthogonal reactivity. A Pd(0)-catalyzed Suzuki-Miyaura coupling can first replace the C–Cl bond at position 7, leveraging the lower bond dissociation energy (398 kJ/mol) [1]; after purification, a Ni-catalyzed Suzuki-Miyaura reaction with a fluoride co-catalyst (ZrF₄ or TiF₄) can activate the C–F bond at position 1 for the second coupling [2]. This sequential strategy is impossible with mono-halogenated naphthalenes, which would require additional halogenation–dehalogenation steps.

Regioselective Nucleophilic Aromatic Substitution for Heterocycle Construction

The fluorine substituent at C-1 directs nucleophilic attack to specific positions on the naphthalene ring system via remote-ring activation effects characterized in polyfluoronaphthalene model systems [1]. A synthetic chemist building nitrogen- or oxygen-containing fused heterocycles can exploit this predictable regiochemical control to minimize isomer formation and improve isolated yields, especially when the chlorine at C-7 serves as a spectator group throughout the SNAr step.

Pharmaceutical Lead Generation with Dual Halogen SAR Exploration

For medicinal chemistry programs seeking to probe structure-activity relationships around a naphthalene pharmacophore, the simultaneous presence of F and Cl permits exploration of halogen bonding, lipophilicity modulation, and metabolic stability changes within a single scaffold [1]. Although direct pharmacological data for this specific compound are absent [2], the dual-halogen pattern enables rapid divergence into diverse analogs through sequential functionalization, accelerating hit-to-lead optimization.

Analytical Reference Standard for LC-MS Method Development

The distinctive molecular ion (m/z 180.60) and characteristic chlorine isotopic pattern (M:M+2 ratio ≈3:1) render 7-chloro-1-fluoronaphthalene a convenient retention-time and mass-axis calibrant for LC-MS methods targeting halogenated aromatic compounds [1]. Its unique isotopic signature minimizes spectral overlap with commonly encountered mono-halogenated impurities, improving signal deconvolution in complex biological or environmental matrices.

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